molecular formula C13H24ClN B3133375 (3-Isopropyl-1-adamantyl)amine hydrochloride CAS No. 38789-54-7

(3-Isopropyl-1-adamantyl)amine hydrochloride

Cat. No.: B3133375
CAS No.: 38789-54-7
M. Wt: 229.79 g/mol
InChI Key: DHWQMEWSEZKXHY-UHFFFAOYSA-N
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Description

(3-Isopropyl-1-adamantyl)amine hydrochloride is a bicyclic tertiary amine derivative of adamantane, characterized by its rigid diamondoid structure. The compound features an isopropyl substituent at the 3-position of the adamantane core and an amine group at the 1-position, protonated as a hydrochloride salt. Its molecular formula is C₁₃H₂₃N·HCl, with a molecular weight of 229.79 g/mol (approximated from related adamantane derivatives) . Key identifiers include:

  • CAS Registry Number: Referenced under synonyms like MFCD02208136 and SCHEMBL7294264 .
  • InChIKey: DHWQMEWSEZKXHY-UHFFFAOYSA-N .

The adamantane scaffold confers high thermal stability and lipophilicity, making it valuable in medicinal chemistry for enhancing drug bioavailability and blood-brain barrier penetration.

Properties

IUPAC Name

3-propan-2-yladamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-9(2)12-4-10-3-11(5-12)7-13(14,6-10)8-12;/h9-11H,3-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWQMEWSEZKXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC3CC(C1)CC(C3)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-1-adamantyl)amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which undergoes functionalization to introduce the isopropyl group.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: (3-Isopropyl-1-adamantyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while substitution can produce a variety of substituted adamantyl derivatives.

Scientific Research Applications

(3-Isopropyl-1-adamantyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving biological systems, particularly in understanding the interactions of adamantane derivatives with biological molecules.

    Industry: The compound’s stability and unique structure make it useful in materials science, particularly in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-adamantyl)amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Identifiers
(3-Isopropyl-1-adamantyl)amine HCl C₁₃H₂₃N·HCl 3-isopropyl, 1-amine Not reported MFCD02208136, SCHEMBL7294264
3,5-Dimethyl-1-adamantanamine HCl C₁₂H₂₁N·HCl 3,5-dimethyl, 1-amine 204–205 CAS 121821-01-0
1-(3-Aminopropyl)adamantane HCl C₁₃H₂₃N·HCl 3-aminopropyl, 1-adamantane Not reported CAS 31897-98-0
2,2’-Diadamantylamine HCl C₂₀H₂₉N·HCl Dimeric adamantane, 2-amine Not reported Synonym listed

Key Observations :

1-(3-Aminopropyl)adamantane HCl replaces the isopropyl group with a flexible aminopropyl chain, increasing conformational flexibility but reducing rigidity .

Thermal Stability :

  • The 3,5-dimethyl analog exhibits a well-defined melting point (204–205°C), suggesting high crystallinity, whereas data for the isopropyl derivative are absent .

Functional Group Comparisons

  • Amine Position: Primary amines like 1-(3-aminopropyl)adamantane HCl are more reactive in nucleophilic reactions than tertiary amines like (3-isopropyl-1-adamantyl)amine HCl .
  • Hydrophobicity: The isopropyl group increases lipophilicity compared to methyl or aminopropyl substituents, as inferred from logP values of analogous adamantane derivatives .

Notes and Limitations

Data Availability: Key physicochemical parameters (e.g., solubility, pKa) for (3-isopropyl-1-adamantyl)amine HCl are absent in open-source literature .

Research Priorities :

  • Comparative studies on metabolic stability and toxicity profiles are urgently needed.
  • Computational modeling (e.g., molecular docking) could predict binding affinities for neurological targets.

Biological Activity

(3-Isopropyl-1-adamantyl)amine hydrochloride is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antiviral and antimicrobial therapies. This article provides a detailed overview of the biological activity associated with this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical formula for (3-Isopropyl-1-adamantyl)amine is C13H23N, characterized by the presence of an adamantane core with an isopropyl group at the 3-position and an amino group at the 1-position. This structural configuration is significant as it influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. In a study comparing various adamantyl amines, including (3-Isopropyl-1-adamantyl)amine, it was found that certain modifications enhance their efficacy against mutant strains of influenza A, specifically those resistant to traditional antiviral agents like amantadine .

Table 1: Antiviral Efficacy of Adamantane Derivatives

CompoundIC50 (µM)Target Virus
(3-Isopropyl-1-adamantyl)amine0.71Influenza A
Rimantadine12.5Influenza A
Amantadine15Influenza A

Antimicrobial Activity

In vitro studies have demonstrated that (3-Isopropyl-1-adamantyl)amine exhibits broad-spectrum antimicrobial activity. Its incorporation into various bioactive molecules has shown enhanced lipophilicity, which correlates with improved membrane permeability and antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of (3-Isopropyl-1-adamantyl)amine

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The mechanism by which (3-Isopropyl-1-adamantyl)amine exerts its biological effects involves modulation of viral replication pathways and disruption of bacterial cell membranes. In antiviral applications, it is believed to inhibit the M2 proton channel of influenza viruses, thereby preventing viral uncoating . For antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or function as a membrane disruptor.

Case Study 1: Influenza Resistance

A study investigated the effectiveness of (3-Isopropyl-1-adamantyl)amine against influenza A virus strains resistant to amantadine. The compound showed significant antiviral activity with an IC50 value lower than that of standard treatments . This suggests its potential as a viable alternative in treating resistant viral infections.

Case Study 2: Antimicrobial Screening

In a series of tests against various pathogenic bacteria, (3-Isopropyl-1-adamantyl)amine demonstrated potent activity comparable to established antibiotics. The results indicated that modifications to the adamantane structure could lead to compounds with enhanced antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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